Oxalatosuccinate(3-)
CAS No.:
Cat. No.: VC1945442
Molecular Formula: C6H3O7-3
Molecular Weight: 187.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3O7-3 |
|---|---|
| Molecular Weight | 187.08 g/mol |
| IUPAC Name | 1-oxopropane-1,2,3-tricarboxylate |
| Standard InChI | InChI=1S/C6H6O7/c7-3(8)1-2(5(10)11)4(9)6(12)13/h2H,1H2,(H,7,8)(H,10,11)(H,12,13)/p-3 |
| Standard InChI Key | UFSCUAXLTRFIDC-UHFFFAOYSA-K |
| Canonical SMILES | C(C(C(=O)C(=O)[O-])C(=O)[O-])C(=O)[O-] |
Introduction
Chemical Identity and Structure
Basic Chemical Properties
Oxalatosuccinate(3-) is a tricarboxylic acid trianion that functions as the conjugate base of oxalosuccinic acid. The compound belongs to the broader class of tricarboxylic acids and derivatives, specifically those containing exactly three carboxyl groups . The (3-) designation indicates its charge state, reflecting the deprotonation of all three carboxylic acid groups in the parent molecule.
Structural Characteristics and Nomenclature
The compound is also known as 1-oxopropane-1,2,3-tricarboxylate, highlighting its structural components: a propane backbone with three carboxylate groups and one ketone group . The systematic IUPAC name reflects its core structure while additional nomenclature exists in various chemical databases and literature.
Table 1: Chemical Identifiers and Nomenclature of Oxalatosuccinate(3-)
| Parameter | Information |
|---|---|
| Common Name | Oxalatosuccinate(3-) |
| IUPAC Name | 1-oxopropane-1,2,3-tricarboxylate |
| Alternative Names | Oxalo-succ |
| Chemical Formula | C₆H₃O₇³⁻ |
| InChI Key | UFSCUAXLTRFIDC-UHFFFAOYSA-K |
| SMILES | C(C(C(=O)C(=O)[O-])C(=O)[O-])C(=O)[O-] |
| CAS Number | 1948-82-9 (parent acid) |
| ChEBI ID | CHEBI:58931 |
The molecular structure features a propane skeleton with carboxylate groups at positions 1, 2, and 3, plus an additional oxo (keto) group at position 1, creating the characteristic reactive center of the molecule .
Physical and Chemical Properties
Oxalatosuccinate(3-) possesses properties typical of organic anions with multiple carboxylate groups. Its triple negative charge significantly influences its solubility and reactivity profiles within biochemical systems.
Table 2: Physical and Chemical Properties of Oxalatosuccinate(3-)
| Property | Value |
|---|---|
| Molecular Weight | 187.08 g/mol |
| Monoisotopic Mass | 190.011352546 (parent acid) |
| Charge | -3 |
| Physical State | Solid (as salt) |
| Stability | Highly unstable under physiological conditions |
Biochemical Significance
Role in the Tricarboxylic Acid Cycle
Oxalatosuccinate(3-) serves as a critical intermediate in the TCA cycle (also known as the Krebs cycle or citric acid cycle). This cycle represents the central metabolic hub for aerobic organisms, facilitating the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins .
Within this cycle, oxalatosuccinate(3-) occupies a pivotal position between isocitrate and α-ketoglutarate. The reaction sequence involves:
-
Oxidation of isocitrate by NAD⁺ to form oxalatosuccinate(3-)
These reactions represent the third step in the TCA cycle and are catalyzed by isocitrate dehydrogenase (IDH) . Notably, oxalatosuccinate(3-) is so unstable that it rarely dissociates from the enzyme active site before undergoing decarboxylation .
Enzymatic Interactions
Isocitrate dehydrogenase (IDH) serves as the primary enzyme interacting with oxalatosuccinate(3-). This enzyme catalyzes both the formation of oxalatosuccinate(3-) from isocitrate and its subsequent decarboxylation to α-ketoglutarate. The process involves:
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Oxidation of the secondary alcohol group in isocitrate using NAD⁺ as a cofactor
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Formation of the unstable intermediate oxalatosuccinate(3-)
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Decarboxylation to produce α-ketoglutarate with the release of CO₂
The reaction generates NADH, which subsequently enters the electron transport chain, contributing to ATP production through oxidative phosphorylation .
Structural Basis for Instability
The notable instability of oxalatosuccinate(3-) arises from its unique structural characteristics. It functions simultaneously as both an α-keto and a β-keto acid compound, with the β-keto property facilitating carbon dioxide loss during enzymatic conversion to the five-carbon molecule α-ketoglutarate . This inherent instability explains why oxalatosuccinate(3-) rarely exists free in solution and typically remains bound to isocitrate dehydrogenase during its brief existence.
Recent Research Findings
Metabolomic Profiling Studies
Recent metabolomic investigations have identified oxalatosuccinate(3-) as a potential biomarker in various physiological and pathological conditions. In a study examining TCA cycle metabolites in individuals with PTEN mutations (associated with cancer and autism spectrum disorder), researchers observed distinct alterations in TCA cycle intermediates, including compounds related to oxalatosuccinate metabolism .
Additionally, metabolomic profiling following radiation exposure has identified oxalosuccinic acid (the parent compound of oxalatosuccinate(3-)) among the dysregulated metabolites, suggesting its potential utility as a biomarker for radiation-induced metabolic disruptions .
Stereochemical Considerations
Research has clarified that oxalatosuccinate(3-) can exist in stereoisomeric forms. Specifically, (S)-oxalatosuccinate(3-) represents the biologically relevant isomer in which the carboxy group at position 2 adopts an S-configuration . This stereochemical specificity is critical for proper enzyme recognition and catalysis within the TCA cycle.
Table 3: Comparison of General and Stereochemically Defined Forms
| Parameter | Oxalatosuccinate(3-) | (S)-Oxalatosuccinate(3-) |
|---|---|---|
| InChI Key | UFSCUAXLTRFIDC-UHFFFAOYSA-K | UFSCUAXLTRFIDC-REOHCLBHSA-K |
| SMILES | C(C(C(=O)C(=O)[O-])C(=O)[O-])C(=O)[O-] | C(C@@HC(=O)[O-])C(=O)[O-] |
| Biological Relevance | General form | Specific stereoisomer active in TCA cycle |
| ChEBI ID | CHEBI:58931 | CHEBI:153066 |
Alternative Metabolic Pathways
Innovative research into carbon fixation pathways has explored the potential role of oxalatosuccinate(3-) in engineered metabolic circuits. One study described the development of a condensed, reverse/reductive TCA cycle (crTCA) incorporating oxalosuccinate reductase (OSR) activity . This research demonstrated that:
-
OSR enzymes can function bidirectionally, both as oxalosuccinate reductases and isocitrate dehydrogenases
-
Oxalatosuccinate can be enzymatically converted to isocitrate using NADPH as a reducing agent
-
This reaction can be incorporated into engineered carbon fixation pathways
These findings highlight potential biotechnological applications leveraging oxalatosuccinate(3-) metabolism beyond its canonical role in the TCA cycle.
Detection and Analysis Methods
Analytical Approaches
Due to its instability, direct detection of oxalatosuccinate(3-) presents significant challenges. Researchers typically employ indirect methods, often assessing enzyme activities or measuring stable downstream products. Advanced techniques utilized include:
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Liquid chromatography-mass spectrometry (LC-MS) for detection of isocitrate formation from reactions involving oxalatosuccinate(3-)
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Coupled enzyme assays monitoring NAD⁺/NADH conversion during isocitrate dehydrogenase activity
-
Isotope labeling studies tracing carbon flux through the TCA cycle
Synthetic Approaches
Biological Distribution and Occurrence
Oxalatosuccinate(3-) occurs universally in organisms utilizing the TCA cycle for energy metabolism. Its parent compound, oxalosuccinic acid, has been identified in various biological samples and food sources:
-
Found in all living species from bacteria to humans as a metabolic intermediate
-
Detected in certain food items including Japanese chestnut, poppy, wax apple, and hyssop
-
Present in both cytoplasmic and mitochondrial compartments, corresponding to the respective isocitrate dehydrogenase localizations
As a fundamental metabolite, oxalatosuccinate(3-) plays an essential role in central energy metabolism across diverse life forms, although its transient nature means it exists primarily as an enzyme-bound intermediate rather than a free metabolite in significant concentrations.
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